![molecular formula C14H12N6 B2353942 1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole CAS No. 116477-10-2](/img/structure/B2353942.png)
1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole
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Description
“1-[2-(Benzotriazol-1-yl)ethyl]benzotriazole” is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole has a five-membered ring that contains three consecutive nitrogen atoms . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .
Synthesis Analysis
Benzotriazole derivatives are conveniently prepared from 1H-benzotriazole and are characterized by a huge synthetic potential . They are prepared as a mixture of two isomers – the 1H- and 2H-benzotriazole isomers . In some instances, both isomers display a similar reactivity while in some specific cases they display distinct reactivity profiles .Molecular Structure Analysis
The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It can act either as an acid or base, and it can also bind to other species, utilizing the lone pair electrons .Chemical Reactions Analysis
Benzotriazole derivatives have a unique set of physicochemical properties . They are characterized by a long shelf-life, and their preparations are amenable to large scales . A variety of halogenated synthons have been advantageously replaced by benzotriazole surrogates, with benefits in terms of increased stability and reduced toxicity .Physical And Chemical Properties Analysis
Benzotriazole is a white-to-light tan solid with a density of 1.36 g/mL . It has a melting point of 100 °C and a boiling point of 350 °C . It is soluble in water at 20 g/L . It is a weak acid with a pKa of 8.2 and a very weak Brønsted base with a pKa less than 0 .Future Directions
Benzotriazole derivatives have been found to be biologically active . They have been used in a variety of antimicrobial, antiparasitic, and even antitumor, choleretic, cholesterol-lowering agents . Future research may focus on exploring these properties further and developing new applications for these compounds .
properties
IUPAC Name |
1-[2-(benzotriazol-1-yl)ethyl]benzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6/c1-3-7-13-11(5-1)15-17-19(13)9-10-20-14-8-4-2-6-12(14)16-18-20/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJELHWZSBNRKRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CCN3C4=CC=CC=C4N=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-1H-1,2,3-benzotriazole |
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